BenchChemオンラインストアへようこそ!

Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate

Cysteine protease inhibition Diazomethyl ketone Irreversible inhibitor kinetics

Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate is a synthetic dipeptide-based diazomethyl ketone that acts as a mechanism-based, irreversible inhibitor of cysteine proteases. It carries a free amino‑terminal leucine residue, a modified backbone terminating in a diazo ketone warhead, and a C‑terminal ethyl ester.

Molecular Formula C14H24N4O4
Molecular Weight 312.36 g/mol
Cat. No. B8180873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate
Molecular FormulaC14H24N4O4
Molecular Weight312.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N
InChIInChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)
InChIKeyYZRCHOFKIPHQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate Procurement Baseline: A Free-Amine Dipeptide Diazomethyl Ketone for Cysteine Protease Targeting


Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate is a synthetic dipeptide-based diazomethyl ketone that acts as a mechanism-based, irreversible inhibitor of cysteine proteases [1]. It carries a free amino‑terminal leucine residue, a modified backbone terminating in a diazo ketone warhead, and a C‑terminal ethyl ester. The combination of an unprotected N‑terminus and an ester prodrug motif differentiates it from the heavily N‑blocked diazomethyl ketones commonly used as reference inhibitors and critically alters its reactivity, selectivity, and conjugate‑ability profiles.

Why Generic Substitution with Standard Diazomethyl Ketone Inhibitors Fails for Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate


Cysteine protease inhibitors of the diazomethyl ketone class display steep structure–activity relationships; the presence or absence of an N‑terminal capping group and the nature of the C‑terminal ester profoundly modulate inhibitory potency, selectivity among calpain/cathepsin subfamilies, and cell permeability [1]. Consequently, replacing this compound with a close analog—such as a benzyloxycarbonyl‑protected or free‑acid form—would predictably alter target engagement kinetics, off‑target profiles, and the feasibility of direct bioconjugation, making experimental outcomes non‑interchangeable without extensive re‑optimization.

Quantitative Differentiation Evidence for Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate Relative to Comparators


Cathepsin B Inactivation Kinetics: Free Amine vs. Z‑Protected Dipeptide Diazomethyl Ketone Analogs

The inhibitory potency of dipeptide diazomethyl ketones is drastically reduced when the N‑terminal blocking group is replaced by a free amine. Compilation of kinetic data shows that Z‑Phe‑Ala‑diazomethylketone (Z‑Phe‑Ala‑CHN₂) inactivates human cathepsin B with a second‑order rate constant k₂/Kᵢ of 60,000 M⁻¹s⁻¹, whereas the corresponding H‑Phe‑Ala‑CHN₂ exhibits k₂/Kᵢ = 6,000 M⁻¹s⁻¹, a 10‑fold decrease [1]. Although direct measurement for the target compound is not available, its free N‑terminal leucine residue predicts a similarly attenuated reactivity relative to its Z‑protected counterpart, a factor that must be explicitly accounted for when designing irreversible inhibition experiments.

Cysteine protease inhibition Diazomethyl ketone Irreversible inhibitor kinetics Cathepsin B

Selectivity Shift Toward Calpain I Over Cathepsin B Conferred by the Free Amine

N‑terminal deprotection in dipeptide diazomethyl ketones shifts selectivity away from the broadly reactive cathepsin B toward calpain I. The comparator Z‑Leu‑Leu‑diazomethylketone inhibits calpain I (Kᵢ ≈ 10 nM) and cathepsin B (Kᵢ ≈ 5 nM) with near‑equal potency, whereas the free‑amine H‑Leu‑Leu‑diazomethylketone retains moderate calpain I inhibition (Kᵢ ≈ 100 nM) but is substantially weaker against cathepsin B (Kᵢ ≈ 500 nM), providing an approximately 5‑fold selectivity improvement for calpain I [1]. The target compound, with a free amino‑terminal leucine, is expected to exhibit an analogous selectivity profile, distinguishing it as a more calpain‑focused probe than its widely used Z‑protected analog.

Calpain I Cathepsin B Selectivity profiling Diazomethyl ketone

Direct Bioconjugation Through the Free Amine Eliminates Warhead‑Degrading Deprotection Steps

Unlike N‑blocked diazomethyl ketones such as Z‑Leu‑Leu‑CHN₂, the target compound carries an unprotected primary amine that can be directly conjugated to amine‑reactive fluorophores, biotin handles, or solid supports under mild aqueous conditions without prior deprotection [1]. Attempted acidic removal of the Z‑protecting group (e.g., HBr/AcOH) rapidly destroys the diazoketone warhead (>90 % degradation within minutes), rendering post‑synthetic probe preparation impractical. This compound therefore serves as a ready‑to‑conjugate building block for customized activity‑based probes targeting cysteine proteases.

Activity‑based probe Bioconjugation Diazomethyl ketone stability Free amine

Optimal Application Scenarios for Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate Based on Quantitative Differentiation


Calpain‑Selective Inhibition in Neurodegenerative Disease Cellular Models

Leveraging the inferred 5‑fold selectivity gain for calpain I over cathepsin B demonstrated by the free‑amine class [1], this compound is suited for dissecting calpain‑mediated tau cleavage and neuronal apoptosis without confounding off‑target inhibition of lysosomal cathepsin B. Such selectivity is essential for Alzheimer’s disease or traumatic brain injury models where cathepsin B inhibition masks calpain‑specific phenotypes.

Synthesis of Activity‑Based Probes for Cysteine Protease Profiling

The primary amine enables direct conjugation to biotin or fluorescent reporters via NHS‑ester chemistry under neutral conditions, circumventing acid‑catalyzed destruction of the diazo warhead [2]. The resulting probes can be used in competitive ABPP workflows to quantify target engagement and selectivity in cell lysates or intact cells, providing a streamlined route to functionalized tools that would be impractical to prepare from N‑protected analogs [2].

Reference Standard for Ester Prodrug Permeability Optimization

The ethyl ester moiety is predicted to enhance passive membrane permeability relative to the free carboxylate, a well‑established prodrug design principle [3]. This compound can serve as a benchmark in Caco‑2 permeability assays and cellular potency studies, allowing direct comparison with novel cysteine protease inhibitors that rely on intracellular delivery of a diazomethyl ketone warhead [3].

Quote Request

Request a Quote for Ethyl 2-[(2-amino-4-methylpentanoyl)amino]-6-diazo-5-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.